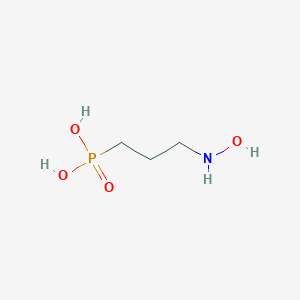
3-(N-Hydroxyamino)propyl Phosphonate
Cat. No. B014630
Key on ui cas rn:
66508-11-0
M. Wt: 155.09 g/mol
InChI Key: CRZNAZZXMBDMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04206156
Procedure details


A mixture of diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate (3.0 g), 6 N hydrochloric acid (25 ml) and acetic acid (25 ml) was refluxed with stirring for 12 hours. The resultant mixture was concentrated under reduced pressure to give a brownish oily residue. The residue was washed with ethyl ether (100 ml), and then water (100 ml) was added thereto with stirring. Insoluble materials were filtered off from the mixture, whereafter the filtrate was washed with ethyl ether, and then treated with an activated charcoal. The aqueous solution was concentrated under reduced pressure to give a faint yellowish oily residue. The residue was allowed to stand overnight in desiccator under reduced pressure to give crystals. The crystals were washed with ethyl ether to give p-toluene sulfonic acid salt of 3-(N-hydroxyamino)propylphosphonic acid (1.50 g) in the form of fiant yellowish crystals. MP: 129°-135° C.
Name
diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate
Quantity
3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
COC1C=CC(C[O:8][N:9]([CH2:20][CH2:21][CH2:22][P:23](=[O:30])([O:27]CC)[O:24]CC)[S:10]([C:13]2[CH:19]=[CH:18][C:16]([CH3:17])=[CH:15][CH:14]=2)(=[O:12])=[O:11])=CC=1.Cl.C(O)(=[O:36])C>>[C:16]1([CH3:17])[CH:15]=[CH:14][C:13]([S:10]([OH:11])(=[O:12])=[O:36])=[CH:19][CH:18]=1.[OH:8][NH:9][CH2:20][CH2:21][CH2:22][P:23](=[O:24])([OH:30])[OH:27]
|
Inputs


Step One
|
Name
|
diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CON(S(=O)(=O)C2=CC=C(C)C=C2)CCCP(OCC)(OCC)=O)C=C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resultant mixture was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brownish oily residue
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with ethyl ether (100 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (100 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Insoluble materials were filtered off from the mixture, whereafter the filtrate
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with an activated charcoal
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The aqueous solution was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a faint yellowish oily residue
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand overnight in desiccator under reduced pressure
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crystals
|
WASH
|
Type
|
WASH
|
|
Details
|
The crystals were washed with ethyl ether
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ONCCCP(O)(O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
